Ethanol, 2-amino-, benzoate (salt)
Overview
Description
Ethanol, 2-amino-, benzoate (salt) is a compound formed by the reaction of benzoic acid with 2-aminoethanol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which combines the properties of both benzoic acid and 2-aminoethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino-, benzoate (salt) typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction is carried out in an aqueous medium, where benzoic acid is dissolved in water and 2-aminoethanol is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of the benzoate salt. The reaction can be represented as follows:
C6H5COOH+HOCH2CH2NH2→C6H5COO−NH3+CH2CH2OH
Industrial Production Methods: In industrial settings, the production of ethanol, 2-amino-, benzoate (salt) involves large-scale reactors where benzoic acid and 2-aminoethanol are mixed in precise stoichiometric ratios. The reaction is typically carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-amino-, benzoate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoate salt back to its parent alcohol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-aminoethanol and benzoic acid.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Ethanol, 2-amino-, benzoate (salt) has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food preservatives.
Mechanism of Action
The mechanism of action of ethanol, 2-amino-, benzoate (salt) involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The benzoate moiety can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Ethanol, 2-amino-, benzoate (salt) can be compared with other similar compounds, such as:
Ethanolamine: Similar in structure but lacks the benzoate moiety.
Benzoic acid: Contains the benzoate moiety but lacks the aminoethanol component.
Para-aminobenzoic acid: Contains an amino group attached to the benzene ring but lacks the ethanol component.
Uniqueness: The uniqueness of ethanol, 2-amino-, benzoate (salt) lies in its combined properties of both benzoic acid and 2-aminoethanol, making it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
2-hydroxyethylazanium;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCLPOLOCIDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C(CO)[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063420 | |
Record name | Ethanol, 2-amino-, benzoate (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-66-0 | |
Record name | Ethanol, 2-amino-, benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4337-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanolamine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-amino-, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-amino-, benzoate (salt) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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